molecular formula C14H16ClF3O2 B1328086 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane CAS No. 898761-45-0

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane

Cat. No. B1328086
CAS RN: 898761-45-0
M. Wt: 308.72 g/mol
InChI Key: SYLDUOWJCTWAEY-UHFFFAOYSA-N
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Description

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane, also known as CTFOP, is an organofluorine compound with a wide range of applications. It can be used for a variety of purposes, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CTFOP is also used in the production of various fluorinated materials such as polymers, surfactants, and lubricants. CTFOP is a highly versatile compound and has been studied extensively for its various properties and applications.

Scientific Research Applications

Blitzvakuumthermolyse von 1‐Chlor‐4‐methylen‐spiro[2.m]alkanen

  • Application : Investigates the flash vacuum thermolysis of 1-Chloro-4-methylenespiro[2.m]alkanes, highlighting the preparation and reaction mechanisms of related compounds. This study may provide insights into the thermal stability and decomposition patterns of compounds similar to 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane (Jenneskens et al., 1986).

Regioselectivity in the Catalytic Hydrogenolysis of 7-Fluoro-1-phenylbicyclo[4.1.0]heptanes

  • Application : Explores the palladium-catalyzed hydrogenolysis of related fluorine-containing compounds, which may provide insights into the catalytic behavior and reactivity of this compound in similar reactions (Isogai et al., 1986).

Synthesis, Spectral Analysis, and Quantum Chemical Studies

  • Application : Involves the synthesis and characterization of chloro-fluorophenyl compounds, offering valuable insights into the molecular geometry, chemical reactivity, and spectroscopic properties that could be relevant for understanding this compound (Satheeshkumar et al., 2017).

Synthesis of Ethyl 7-Chloro-2-oxoheptylate

  • Application : Discusses the synthesis of a compound structurally related to this compound, providing information on synthetic routes and chemical properties that could be applicable to similar compounds (Xin-zhi, 2006).

Meta-Hybrid Density Functional Theory Prediction

  • Application : Investigates the reactivity and stability of various cycloheptane derivatives, which may offer insights into the electronic and structural properties of this compound (Unimuke et al., 2022).

properties

IUPAC Name

7-chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3O2/c15-10-6-2-1-3-8-12(19)11-7-4-5-9-13(11)20-14(16,17)18/h4-5,7,9H,1-3,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLDUOWJCTWAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645165
Record name 7-Chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898761-45-0
Record name 7-Chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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